4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide
Overview
Description
4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by purification steps to isolate the desired product. Specific conditions such as temperature, pressure, and the use of catalysts can vary depending on the scale and desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-hydroxy-5-nitrobenzoyl)benzamide.
Reduction: Formation of 4-fluoro-N-(2-hydroxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
4-fluoro-N-(2-hydroxy-3-nitrophenyl)benzamide: Similar structure but with the nitro group in another different position.
Uniqueness
4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the fluorine, hydroxyl, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-3-1-8(2-4-9)13(18)15-11-7-10(16(19)20)5-6-12(11)17/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZXDKCHXPYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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